

# BYLieve Trial Cohort A: Overview and Design

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Alpelisib

CAS No.: 1217486-61-7

Cat. No.: S548345

Get Quote

The BYLieve trial is a pivotal, phase 2, open-label, non-comparative study designed to address a gap in clinical data for treating hormone receptor-positive (HR+), HER2-negative (HER2-), PIK3CA-mutated advanced breast cancer after previous therapy with a CDK4/6 inhibitor [1] [2].

- **Objective:** To assess the efficacy and safety of **alpelisib** + fulvestrant in patients whose disease progressed on or after immediate prior treatment with a CDK4/6 inhibitor + an aromatase inhibitor [1].
- **Patient Population:** The cohort enrolled 127 patients. A modified full analysis set (mFAS) included 121 patients with centrally confirmed PIK3CA mutations [1].
- **Intervention:** **Alpelisib** (300 mg, orally, once daily) + Fulvestrant (500 mg, intramuscularly, on days 1, 15, 29, and once every 4 weeks thereafter) [1].
- **Primary Endpoint:** Proportion of patients alive without disease progression at 6 months, assessed by local investigators [1].

The logical flow of the trial's structure and the key results from Cohort A are summarized in the diagram below.

## BYLieve Trial Cohort A Flow and Result



Click to download full resolution via product page

BYLieve Cohort A demonstrated that **alpelisib** plus fulvestrant is an effective treatment option after CDK4/6i therapy.

## Detailed Efficacy and Safety Results

The trial successfully met its primary endpoint, demonstrating clinically meaningful efficacy in a population with limited treatment options [1].

**Table 1: Key Efficacy Results from Cohort A (mFAS, n=121)**

| Metric                                  | Result                       | Notes                                           |
|-----------------------------------------|------------------------------|-------------------------------------------------|
| 6-Month Progression-Free Survival (PFS) | 50.4% (95% CI: 41.2-59.6)    | Primary endpoint; assessed by local review [1]. |
| Median Follow-up                        | 21.8 months (IQR: 10.8-37.6) | From enrolment to data cutoff [1].              |

**Table 2: Key Safety Results (Safety Population, n=127)**

| Category                                   | Details                                                                                                                                                          |
|--------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Most Common Any-Grade Adverse Events (AEs) | Diarrhea (60%), Hyperglycemia (58%), Nausea (46%), Rash (≈30%), Fatigue (≈30%), Decreased Appetite (≈30%) [1] [2].                                               |
| Treatment Discontinuations                 | Low rate; 5 patients (3.9%) discontinued due to rash, 2 (1.6%) due to vomiting. Discontinuations also occurred due to colitis, hyperglycemia, and urticaria [1]. |

## Mechanism of Action and Pathway Context

**Alpelisib** is an  $\alpha$ -selective PI3K inhibitor and degrader. In approximately 40% of HR+/HER2- advanced breast cancers, mutations occur in the **PIK3CA** gene [2]. These mutations hyperactivate the PI3K signaling pathway, leading to uncontrolled cell growth, resistance to endocrine therapy, and a worse prognosis [1].

The following diagram illustrates the targeted pathway and the drug's mechanism of action.

## Alpelisib Targets PIK3CA in PI3K Pathway





Click to download full resolution via product page

*Alpelisib* inhibits the hyperactive *PI3K* pathway caused by *PIK3CA* mutations to overcome resistance.

## Interpretation and Research Context

- **Benchmark in Post-CDK4/6i Setting:** BYLieve is the first prospective trial to demonstrate the efficacy of a PI3K $\alpha$ -selective inhibitor specifically in patients who progressed on a prior CDK4/6 inhibitor [1].
- **Manageable Safety Profile:** The toxicity observed was consistent with the known profile of **alpelisib** and was considered manageable, supporting its use in clinical practice [1] [2].
- **Fulfilling an Unmet Need:** This study provides robust evidence for a treatment sequence in a common clinical scenario, helping to guide therapy after the failure of first-line standard of care [2].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Alpelisib plus fulvestrant in PIK3CA-mutated, hormone ... [sciencedirect.com]
2. BYLieve Study Results Support the Use of Alpelisib ... [oncpracticemanagement.com]

To cite this document: Smolecule. [BYLieve Trial Cohort A: Overview and Design]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548345#alpelisib-bylieve-trial-cohort-a-results>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com